5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Description
Structural Characterization of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems containing multiple heteroatoms. The primary structural component consists of a 1,3,4-oxadiazole ring bearing an amino substituent at the 2-position, which is directly connected to a 1,2,4-thiadiazole ring system substituted with a methyl group at the 3-position. The molecular formula C₅H₅N₅OS indicates the presence of five carbon atoms, five hydrogen atoms, five nitrogen atoms, one oxygen atom, and one sulfur atom, reflecting the high nitrogen content characteristic of azole heterocycles.
The systematic naming begins with the 1,3,4-oxadiazole ring as the parent heterocycle, with the 5-position bearing the thiadiazole substituent. The complete systematic name accurately describes the connectivity pattern: this compound. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates chemical database searches and literature referencing. The molecular weight of 183.19 grams per mole places this compound within the small molecule range typical of pharmaceutical intermediates and bioactive heterocycles.
X-ray Crystallographic Studies and Bond Angle Calculations
X-ray crystallographic analysis provides definitive structural information regarding bond lengths, bond angles, and molecular geometry for heterocyclic compounds. While specific crystallographic data for this compound is not extensively documented in the available literature, related oxadiazole structures provide valuable comparative insights. Studies on 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine revealed characteristic bond parameters for the oxadiazole ring system, with carbon-oxygen bond lengths of approximately 1.36 angstroms and carbon-nitrogen bond lengths of approximately 1.28-1.30 angstroms.
The oxadiazole ring typically exhibits a planar geometry with bond angles close to the ideal values for aromatic five-membered rings. The carbon-oxygen-carbon angle in the oxadiazole ring measures approximately 102.79 degrees, while the nitrogen-nitrogen bond length is typically around 1.41 angstroms. For the thiadiazole component, the sulfur atom introduces different steric and electronic effects compared to oxygen, potentially affecting the overall molecular geometry and intermolecular interactions. The dihedral angle between the two heterocyclic rings likely influences the compound's conformational flexibility and biological activity. Intermolecular hydrogen bonding involving the amino group at the 2-position of the oxadiazole ring may contribute to crystal packing arrangements and influence the compound's physical properties.
Spectroscopic Identification Techniques
Spectroscopic characterization provides essential information for structural confirmation and purity assessment of heterocyclic compounds. The combination of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry offers comprehensive analytical coverage for complete structural elucidation of this compound.
Nuclear Magnetic Resonance Spectral Signatures
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns for the various hydrogen environments in the molecule. The methyl group attached to the thiadiazole ring typically appears as a singlet at approximately 2.5-3.0 parts per million, reflecting the electron-withdrawing nature of the adjacent nitrogen atoms. The amino protons of the oxadiazole ring system exhibit variable chemical shifts depending on hydrogen bonding and tautomeric equilibria, often appearing as a broad signal between 4.5-6.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environment of each carbon atom. The carbon atoms within the heterocyclic rings typically resonate in the aromatic region between 120-180 parts per million, with the carbon bearing the amino group showing characteristic downfield shifts due to nitrogen substitution. The methyl carbon attached to the thiadiazole ring appears in the aliphatic region around 15-25 parts per million. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, can provide definitive assignment of all carbon and proton signals and confirm the connectivity pattern between the two heterocyclic rings.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups and structural features. The amino group attached to the oxadiazole ring exhibits characteristic nitrogen-hydrogen stretching vibrations typically observed between 3200-3500 reciprocal centimeters. These bands may appear as multiple peaks due to symmetric and asymmetric stretching modes of the primary amine functionality.
The heterocyclic ring systems contribute distinctive absorption patterns in the fingerprint region between 800-1600 reciprocal centimeters. Carbon-nitrogen stretching vibrations within the oxadiazole and thiadiazole rings typically appear between 1500-1600 reciprocal centimeters, while carbon-oxygen and carbon-sulfur stretching modes contribute to the complex absorption pattern in the 1000-1300 reciprocal centimeter region. The aromatic carbon-carbon stretching vibrations appear around 1400-1500 reciprocal centimeters. Ring breathing modes and out-of-plane bending vibrations provide additional fingerprint characteristics that can be used for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 183, corresponding to the molecular weight of 183.19 grams per mole. The isotopic pattern reflects the natural abundance of sulfur-34 and nitrogen-15, providing additional confirmation of the molecular formula.
Characteristic fragmentation pathways include loss of the amino group (mass loss of 16 atomic mass units) and cleavage between the two heterocyclic rings. The thiadiazole fragment may appear at mass-to-charge ratio 100, while the oxadiazole-amine fragment contributes to the base peak formation. Related compounds in the literature show similar fragmentation patterns, with nitrogen-containing heterocycles exhibiting characteristic losses of hydrogen cyanide (27 atomic mass units) and nitrogen gas (28 atomic mass units). Tandem mass spectrometry experiments can provide detailed fragmentation pathways and confirm the structural connectivity between the heterocyclic components.
Computational Molecular Modeling Approaches
Computational chemistry methods provide valuable insights into molecular geometry, electronic structure, and predicted properties of heterocyclic compounds. Theoretical calculations complement experimental characterization and can predict properties that are difficult to measure experimentally.
Density Functional Theory Optimized Geometries
Density Functional Theory calculations provide accurate predictions of molecular geometry, bond lengths, and bond angles for heterocyclic systems. The optimization of this compound using appropriate basis sets and exchange-correlation functionals reveals the preferred conformational arrangement and identifies potential energy minima. The planarity of each heterocyclic ring and the dihedral angle between the oxadiazole and thiadiazole components significantly influence the overall molecular shape and potential biological activity.
Calculations typically predict that both heterocyclic rings maintain near-planar geometries, with the dihedral angle between rings depending on the specific computational method employed. The amino group orientation relative to the oxadiazole plane affects hydrogen bonding potential and molecular polarity. Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and provide theoretical infrared absorption frequencies for comparison with experimental spectra. Solvent effects can be incorporated through implicit solvation models to predict properties under physiologically relevant conditions.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis examines the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions, providing insights into electronic properties and reactivity patterns. The electron density distribution in these orbitals indicates sites of nucleophilic and electrophilic reactivity and predicts potential chemical transformations. The energy gap between frontier orbitals correlates with chemical stability and electronic excitation properties.
For nitrogen-rich heterocycles like this compound, the frontier orbitals typically exhibit significant contributions from nitrogen lone pairs and pi-electron systems of both heterocyclic rings. The amino group contributes electron density to the highest occupied molecular orbital, while the electron-deficient heterocyclic rings may dominate the lowest unoccupied molecular orbital character. Molecular electrostatic potential maps derived from the calculated electron density provide visualization of charge distribution and predict sites of intermolecular interactions, including hydrogen bonding and electrostatic interactions with biological targets.
| Table 1: Fundamental Molecular Properties | |
|---|---|
| Property | Value |
| Molecular Formula | C₅H₅N₅OS |
| Molecular Weight | 183.19 g/mol |
| Chemical Abstracts Service Number | 1343271-37-3 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Number of Heterocyclic Rings | 2 |
| Total Nitrogen Atoms | 5 |
| Heteroatom Content | 38.5% |
Properties
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c1-2-7-4(12-10-2)3-8-9-5(6)11-3/h1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPHZSNTHUFWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects. These compounds can strongly interact with biomolecules, such as proteins and DNA.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can produce mesoionic salts, which can strongly interact with biomolecules (proteins and dna). This interaction could potentially alter the function of these biomolecules, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected.
Result of Action
Based on the known biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including cancer, diabetes, hypertension, inflammation, viral infections, and microbial infections.
Biochemical Analysis
Biochemical Properties
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as proteins and DNA, altering their structure and function. This compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, where it influences cellular metabolism and apoptosis.
Biological Activity
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antiparasitic activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 182.22 g/mol |
| Chemical Formula | C7H8N4OS |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole compounds often exhibit significant antimicrobial properties. For instance:
- A study highlighted the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety enhances the antimicrobial activity through multiple mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets in cancer cells leading to cell cycle arrest and apoptosis induction. Notably, compounds containing oxadiazole rings have shown to modulate p53 expression levels .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties:
- Preliminary tests on mice infected with Schistosoma mansoni revealed moderate schistosomicidal activity. The results suggest that derivatives containing the oxadiazole and thiadiazole scaffolds could serve as potential candidates for developing new antiparasitic agents .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various derivatives against common pathogens. The study found that compounds with a combination of thiadiazole and oxadiazole exhibited enhanced activity compared to those with single moieties.
- Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects on breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cell death compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiadiazole and oxadiazole structures often demonstrate significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of new derivatives based on 1,3,4-thiadiazole and their evaluation against various bacterial strains. These derivatives showed promising results against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent investigations have also focused on the anticancer potential of compounds containing the thiadiazole moiety. A study indicated that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the oxadiazole ring further enhances the biological activity of these compounds.
Neuroprotective Effects
There is emerging evidence suggesting that compounds like 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine may possess neuroprotective properties. Research has indicated that such compounds can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The structural attributes of this compound make it a candidate for developing new agrochemicals. Studies have demonstrated that thiadiazole derivatives can act as effective fungicides and insecticides. For instance, a specific derivative was tested against common agricultural pests and demonstrated significant efficacy in controlling pest populations while being environmentally friendly .
Herbicidal Properties
Research has also explored the herbicidal potential of this compound. Field trials indicated that formulations containing thiadiazole-based compounds effectively inhibited weed growth without adversely affecting crop yield . This dual action enhances its appeal in sustainable agricultural practices.
Material Science
Polymer Additives
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Compounds with thiadiazole structures have shown improved performance in thermoplastic materials due to their ability to act as stabilizers against thermal degradation .
Conductive Materials
The compound's electronic properties make it suitable for applications in conductive materials. Research indicates that doping polymers with thiadiazole derivatives can enhance their electrical conductivity, making them suitable for use in electronic devices such as sensors and transistors .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Type | Efficacy |
|---|---|---|---|
| Antimicrobial | 5-(3-Methylthiadiazolyl) derivatives | Gram-positive bacteria | High |
| Anticancer | Thiadiazole derivatives | Cancer cell lines (e.g., HeLa) | Moderate |
| Neuroprotective | Oxadiazole-thiadiazole hybrids | Neuronal cells | Promising |
Table 2: Agricultural Efficacy
| Application Type | Compound Used | Target Pest/Weed | Efficacy |
|---|---|---|---|
| Pesticide | Thiadiazole-based formulation | Aphids | Effective |
| Herbicide | Oxadiazole derivative | Common weeds | Significant |
Comparison with Similar Compounds
Substituent Variations in Oxadiazole Derivatives
- 5-Substituted-2-amino-1,3,4-oxadiazoles: Compounds such as 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (29) and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (30) share the 2-amino-oxadiazole core but differ in the substituent at position 3. These derivatives exhibit high yields (92–94%) via photocatalytic synthesis . Compared to the target compound, the absence of a thiadiazole ring reduces molecular complexity but may limit interactions with biological targets requiring dual heterocyclic recognition.
- N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine Analogues (4a-f): These derivatives feature a trimethoxyphenyl group at position 5 and a substituted phenylamine at position 2.
Thiadiazole-Containing Analogues
- 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-amine: Synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, this derivative replaces the oxadiazole ring with a thiadiazole.
- N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (XIII): This oxadiazole-pyridine hybrid demonstrated selective cytotoxicity against gastric and colon cancer cell lines. The chlorophenyl group at position 2 and pyridine at position 5 create a planar structure, contrasting with the non-planar thiadiazole-oxadiazole system of the target compound, which may influence membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-(2-Chlorophenyl)-Oxadiazole (29) | N-(4-Chlorophenyl)-Pyridine-Oxadiazole (XIII) |
|---|---|---|---|
| Molecular Weight | ~238 g/mol (estimated) | 211.63 g/mol | 316.76 g/mol |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | 2.1 | 3.5 |
| Hydrogen Bond Donors | 2 (NH₂) | 2 (NH₂) | 1 (NH) |
| Key Functional Groups | Thiadiazole, Oxadiazole | Chlorophenyl, Oxadiazole | Pyridine, Oxadiazole, Chlorophenyl |
| Bioactivity | Not reported | Anticatalytic (potential) | Anticancer (IC₅₀: 12–18 μM) |
Notes:
Preparation Methods
Oxidative Cyclization Using Hypervalent Iodine Reagents
- Oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents (e.g., iodobenzene followed by Oxone) is an effective method to synthesize 2-amino-1,3,4-oxadiazoles.
- This approach is transition-metal-free and compatible with a variety of aldehydes, providing efficient and scalable access to oxadiazole derivatives bearing 2-amino substituents.
Reagent-Based Regioselective Cyclization
- A regioselective cyclization method involves treating thiosemicarbazide intermediates with reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) in DMSO or p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone.
- This method yields 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through regiospecific cyclization, influenced by the substituents on the intermediates.
- The reaction proceeds with high yields and allows further functionalization of the core heterocycles.
Cyclization via Acylthiosemicarbazides
- Acylthiosemicarbazides can be cyclized in the presence of bases such as NaOH and oxidizing agents like KI to form 1,3,4-oxadiazole derivatives.
- This method allows the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines with good yields and is useful for derivatives bearing aromatic or aliphatic substituents.
Specific Synthetic Route for this compound
Although direct literature specifically naming this exact compound is limited, the synthesis can be inferred from established methods for related compounds:
Research Findings and Analytical Data
- The regioselective cyclization methods provide high regioselectivity between oxadiazole and thiadiazole ring formation, critical for obtaining the desired this compound.
- Yields typically range from 70% to quantitative, depending on the substituents and reaction conditions.
- Characterization is performed using NMR (¹H, ¹³C), LC/MS, and HRMS to confirm the structure and purity of the synthesized compounds.
- The use of mild oxidants and reagents avoids harsh conditions, preserving sensitive functional groups.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidative Cyclization | Hypervalent iodine reagents (Iodobenzene, Oxone) | Transition-metal-free, scalable, mild | Requires careful control of oxidation |
| Reagent-Based Regioselective Cyclization | EDC·HCl in DMSO; p-TsCl, triethylamine in NMP | High regioselectivity, high yields | Sensitive to substituent effects |
| Base-Promoted Cyclization of Acylthiosemicarbazides | NaOH, KI as oxidant | Good yields, straightforward | May require purification steps |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ as a catalyst. For example, analogous thiadiazole derivatives were synthesized by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Optimization of alkylation (e.g., S-alkylation) requires NaOH in ethanol or DMF at controlled temperatures (60–80°C) to avoid side reactions . Yield improvements (>70%) are achieved via iterative solvent screening (e.g., DMSO/water for recrystallization) and stoichiometric balancing .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms amine (-NH₂) protons at δ 6.5–7.0 ppm and thiadiazole/oxadiazole ring carbons (δ 150–165 ppm) .
- Mass Spectrometry : ESI-MS (e.g., Agilent 6120) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole-oxadiazole scaffolds .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) identifies binding affinities. For example, oxadiazole derivatives showed docking scores of −8.2 to −9.5 kcal/mol with 14α-demethylase (14DM), correlating with antifungal activity. Key interactions include H-bonding with pyridine-N and hydrophobic contacts with methyl-thiadiazole groups . Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., MCF-7 for breast cancer) and controls (doxorubicin) to minimize inter-lab variability .
- Metabolic Stability Testing : Microsomal incubation (e.g., rat liver microsomes) identifies rapid degradation (t₁/₂ < 30 min) as a cause of false negatives .
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity. For instance, 5-(trifluoromethyl) analogs showed 10× higher cytotoxicity than methyl derivatives due to enhanced membrane permeability .
Q. How does crystallographic data inform the design of analogs with improved solubility?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC entry 7119063) reveals planar thiadiazole-oxadiazole cores and dihedral angles (18–30°) between aromatic rings. Poor solubility correlates with high planarity; introducing bulky substituents (e.g., tert-butyl) disrupts crystallinity, improving aqueous solubility from <0.1 mg/mL to >5 mg/mL . Co-crystallization with cyclodextrins further enhances bioavailability .
Experimental Design & Data Analysis
Q. How to design a SAR study for optimizing antimicrobial activity?
- Methodological Answer :
- Library Design : Synthesize 15–20 analogs with variations at the 3-methyl-thiadiazole and oxadiazol-2-amine positions (e.g., halogenation, alkylation) .
- Bioassays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination). Include positive controls (ciprofloxacin) and measure time-kill kinetics .
- Data Analysis : Use PCA (principal component analysis) to correlate substituent electronegativity/logP with MIC values. QSAR models (e.g., CoMFA) identify critical descriptors like polar surface area (<90 Ų) for membrane penetration .
Q. What analytical approaches validate oxidative degradation pathways under accelerated stability testing?
- Methodological Answer :
- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor via LC-MS for sulfoxide/sulfone derivatives (m/z +16/+32) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life (t₉₀) from degradation rate constants (k) at 25°C/60% RH .
Tables of Key Data
Table 1: Comparative Bioactivity of Selected Derivatives
| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | LogP |
|---|---|---|---|
| 3-Methyl-thiadiazole | 12.5 ± 1.2 | 16 (S. aureus) | 1.8 |
| 3-Trifluoromethyl | 1.3 ± 0.4 | 8 (S. aureus) | 2.5 |
| 5-Nitro-thiazole | 28.7 ± 2.1 | 64 (E. coli) | 0.9 |
| Data from |
Table 2: Optimized Reaction Conditions for S-Alkylation
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH/CH₃I | Ethanol | 60 | 78 | 98.5 |
| NaH/(CH₂)₂Br | DMF | 80 | 65 | 97.2 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
